Cellular Potency Gain of Cyclopropylamino Substituent vs. Unsubstituted or Methylamino Analogs in N-Aryl Imidazole Chemotype
In a systematic SAR study of N-aryl imidazoles as RORγt inhibitors, the introduction of a cyclopropylamino group (compound 31) led to a 3- to 4-fold increase in cell potency compared to the baseline compound 18, whereas a methylamino group (compound 30) maintained potency at levels similar to 18 [1]. This demonstrates that the cyclopropylamino substitution provides a quantifiable potency advantage not achieved by the simpler methylamino replacement. Although compound 31 is not structurally identical to the target compound, both share the N-cyclopropylamino-imidazole-methyl ester pharmacophore arrangement, making this a relevant class-level inference for the target compound's predicted potency relative to its N-methyl amino analog (CAS 1343784-02-0).
| Evidence Dimension | Cellular potency (fold change in RORγt FRET assay) |
|---|---|
| Target Compound Data | Cyclopropylamino analog (compound 31): 3- to 4-fold increase in cell potency vs. baseline |
| Comparator Or Baseline | Methylamino analog (compound 30): potency similar to baseline (1-fold); Baseline compound 18: 1-fold (reference) |
| Quantified Difference | Cyclopropylamino provides 3- to 4-fold potency gain; methylamino provides no gain (1-fold vs. baseline) |
| Conditions | RORγt FRET cellular assay; N-aryl imidazole chemical series (J. Med. Chem. 2019) |
Why This Matters
This SAR trend directly informs procurement: selecting the N-cyclopropylamino variant (target compound) over the N-methylamino variant (CAS 1343784-02-0) is expected to yield a 3- to 4-fold higher cellular potency based on class-level evidence, a critical factor for assay sensitivity in RORγt or related target screening campaigns.
- [1] Hoegenauer K, Kallen J, Jiménez-Núñez E, et al. Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. J Med Chem. 2019;62(23):10816-10832. View Source
